2-Amino-5-nitro-4-(trifluoromethyl)phenol: Differential Excretion Profile as Primary Urinary Metabolite
The compound is distinguished from the plasma-predominant flutamide metabolite FLU-1 (4-nitro-3-(trifluoromethyl)phenylamine) by its exclusive predominance in the urinary excretion pathway. In human pharmacokinetic studies, FLU-3 is identified as the main metabolite in urine, whereas FLU-1 dominates in plasma [1]. This compartment-specific distribution necessitates the use of authentic FLU-3 reference material for accurate urinary metabolite quantification.
| Evidence Dimension | Compartment-specific metabolite predominance (Flutamide metabolism) |
|---|---|
| Target Compound Data | Predominant metabolite in human urine (FLU-3) |
| Comparator Or Baseline | 4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1) — predominant in plasma |
| Quantified Difference | Qualitative compartment selectivity (urine vs. plasma) |
| Conditions | Human pharmacokinetic studies following flutamide administration; analysis via HPLC-DAD and HPTLC |
Why This Matters
Procurement of authentic FLU-3 is mandatory for laboratories developing or validating LC-MS/MS or HPLC-UV methods for therapeutic drug monitoring of flutamide or for quantifying patient adherence via urinary metabolite analysis.
- [1] Naguib IA, Abdelaleem EA, Hassan ES, Ali NW. Determination of flutamide and two major metabolites using HPLC-DAD and HPTLC methods. PMC, US National Library of Medicine. 2018 Jan 25. View Source
